An In-Depth Technical Guide to 1-Decanol-d4: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 1-Decanol-d4: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Decanol-d4, a deuterated form of 1-decanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work.
Chemical Properties and Structure
1-Decanol-d4, also known as decyl-1,1,2,2-d4 alcohol, is a saturated fatty alcohol in which four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₈D₄O | |
| Molecular Weight | 162.31 g/mol | |
| CAS Number | 57367-97-2 | |
| Appearance | Colorless viscous liquid | Similar to 1-Decanol[1][2][3][4][5] |
| Odor | Sweet, fat-like | Similar to 1-Decanol[1][2][3][4] |
| Density | ~0.829 g/mL at 25 °C | Value for 1-Decanol[5][6][7][8][9][10] |
| Boiling Point | ~231 °C | Value for 1-Decanol[6][7][8][9][10] |
| Melting Point | ~5-7 °C | Value for 1-Decanol[6][7][8][9][10] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | Similar to 1-Decanol[1][4][5][6][8][11] |
Chemical Structure
The deuterium atoms in 1-Decanol-d4 are located on the first and second carbon atoms (C1 and C2) of the decyl chain. This specific placement is crucial for its use as an internal standard, as it provides a distinct mass shift without significantly altering the molecule's chemical behavior.
Caption: Chemical structure of 1-Decanol-1,1,2,2-d4.
Experimental Protocols
1-Decanol-d4 is primarily used as an internal standard in quantitative mass spectrometry (GC-MS and LC-MS) for the analysis of 1-decanol and other related long-chain fatty alcohols. The following are detailed methodologies for its application.
Quantification of 1-Decanol in a Biological Matrix using GC-MS
This protocol outlines the steps for the quantification of 1-decanol in a sample such as plasma or tissue homogenate.
Caption: Experimental workflow for GC-MS quantification.
Methodology:
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Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of 1-Decanol-d4 solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.
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Sample Extraction:
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Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., hexane or ethyl acetate) to the sample. Vortex vigorously to ensure thorough mixing and partitioning of the analytes into the organic phase. Centrifuge to separate the layers and carefully collect the organic layer.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the sample onto the cartridge, wash with a polar solvent to remove interferences, and then elute the analytes with a non-polar solvent.
-
-
Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (for GC-MS): To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like acetonitrile. Heat the mixture (e.g., at 70°C for 30 minutes) to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the TMS-derivative of 1-decanol and 1-Decanol-d4.
-
-
Quantification:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the peak area ratio of 1-decanol to 1-Decanol-d4.
-
Determine the concentration of 1-decanol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of 1-decanol and a fixed concentration of 1-Decanol-d4.
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Quantification of Long-Chain Fatty Alcohols using LC-MS/MS
This protocol is suitable for the analysis of 1-decanol and other fatty alcohols without the need for derivatization, which is often a requirement for GC-MS.
Caption: Experimental workflow for LC-MS/MS quantification.
Methodology:
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Internal Standard Spiking: Add a known amount of 1-Decanol-d4 to the sample.
-
Protein Precipitation: For biological fluids like plasma, add a cold organic solvent such as acetonitrile (typically 3 volumes of solvent to 1 volume of sample) to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.
-
LC-MS/MS Analysis:
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Liquid Chromatography: Use a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve ionization, is typically employed.
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both 1-decanol and 1-Decanol-d4.
-
-
Quantification:
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Calculate the peak area ratio of the analyte to the internal standard.
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Determine the concentration of the analyte from a calibration curve constructed with known standards.
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Signaling Pathways and Logical Relationships
The primary role of 1-Decanol-d4 in a research context is not to interact with signaling pathways but to serve as a tool for accurate measurement. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry.
Caption: Logical relationship in isotope dilution analysis.
This diagram illustrates that both the analyte and the internal standard undergo the same experimental procedures. Any loss or variation during these steps will affect both compounds proportionally. Therefore, the ratio of their signals remains constant and directly relates to the initial concentration of the analyte.
This technical guide provides essential information for the effective use of 1-Decanol-d4 in a research and development setting. By understanding its properties and applying robust analytical protocols, scientists can achieve accurate and reliable quantification of fatty alcohols in various complex matrices.
References
- 1. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-DECANOL - Ataman Kimya [atamanchemicals.com]
- 5. 1-Decanol - Wikipedia [en.wikipedia.org]
- 6. 1-Decanol | 112-30-1 - BuyersGuideChem [buyersguidechem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 1-Decanol (CAS 112-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
